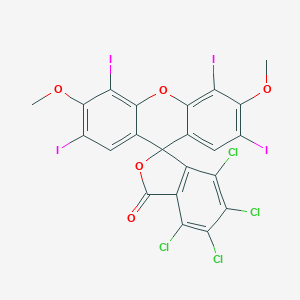
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid, also known as PDDF, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. PDDF is a folate analog that inhibits the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for DNA synthesis and cell proliferation. In
Wissenschaftliche Forschungsanwendungen
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to be effective against multidrug-resistant cancer cells, which are often resistant to traditional chemotherapy drugs.
Wirkmechanismus
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid inhibits the activity of DHFR, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting the activity of DHFR, this compound disrupts the synthesis of DNA and prevents the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and to reduce the production of reactive oxygen species, which can contribute to the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid is its broad spectrum of activity against different types of cancer cells. Another advantage is its potential to overcome multidrug resistance in cancer cells. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid could focus on improving its solubility and bioavailability, as well as exploring its potential applications in combination with other chemotherapy drugs. Other areas of research could include the development of this compound analogs with improved efficacy and the exploration of this compound's potential applications in other disease areas, such as autoimmune disorders and infectious diseases. Additionally, further studies could investigate the molecular mechanisms underlying this compound's anti-cancer effects, as well as its potential side effects and toxicity.
Synthesemethoden
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid can be synthesized through a multistep process that involves the condensation of 2-amino-4-methylpyridine with 3,4-dimethyl-5-aminopyrazole-1-carboxylic acid, followed by the addition of propargyl bromide and the reduction of the resulting compound with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate compound with 2,4-diaminopyrimidine and trifluoroacetic acid.
Eigenschaften
CAS-Nummer |
119820-56-3 |
|---|---|
Molekularformel |
C26H26N4O6 |
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2,3-dimethyl-4-oxoquinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H26N4O6/c1-4-13-30(15-17-5-10-21-20(14-17)25(34)29(3)16(2)27-21)19-8-6-18(7-9-19)24(33)28-22(26(35)36)11-12-23(31)32/h1,5-10,14,22H,11-13,15H2,2-3H3,(H,28,33)(H,31,32)(H,35,36)/t22-/m0/s1 |
InChI-Schlüssel |
ZZLZQCHJVCQSAK-QFIPXVFZSA-N |
Isomerische SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1C |
SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1C |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1C |
Andere CAS-Nummern |
119820-56-3 |
Synonyme |
2-deamino-2,3-DM-PDDF 2-desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



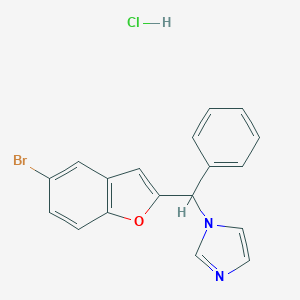

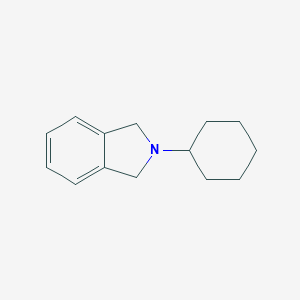
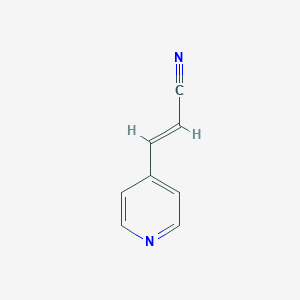
![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)
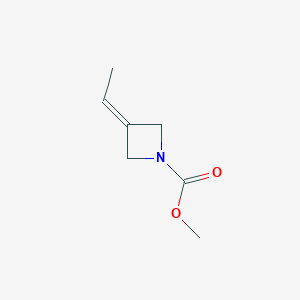

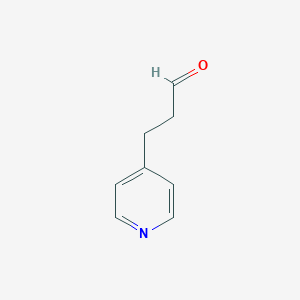
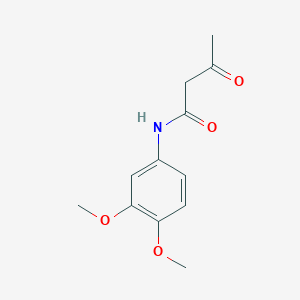
![(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B40714.png)
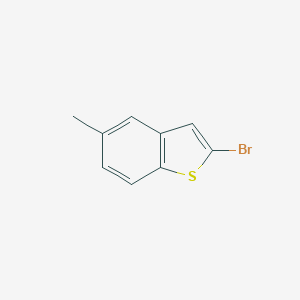
![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)
